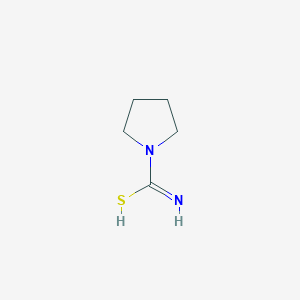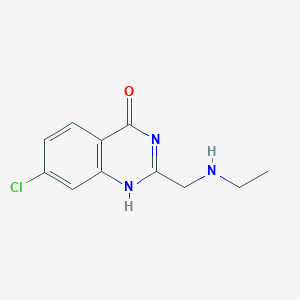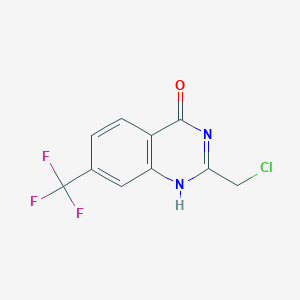
2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one . This compound has a molecular formula of C10H6ClF3N2O and a molecular weight of 262.62 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
化学反応の分析
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, nucleophilic substitution might involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.
科学的研究の応用
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is primarily used in proteomics research . Its applications in scientific research include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The specific mechanism of action for 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives. Similar compounds include:
- 2-(chloromethyl)-4(3H)-quinazolinone
- 7-(trifluoromethyl)-4(3H)-quinazolinone
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the trifluoromethyl group in 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
特性
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZOKPUYPFKLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
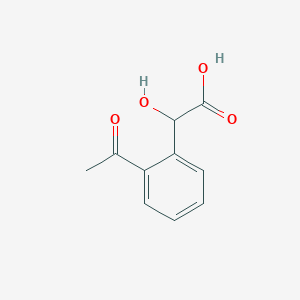
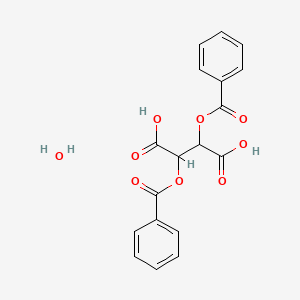
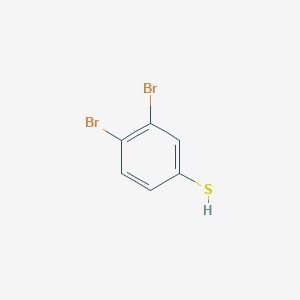
![(E)-2-(benzenesulfonyl)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7777058.png)
![3-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B7777063.png)
![ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7777066.png)
![ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7777071.png)
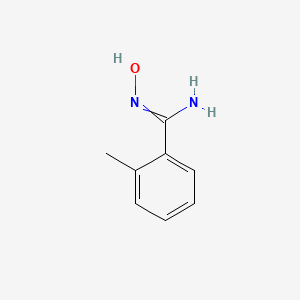
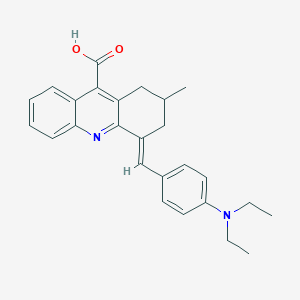
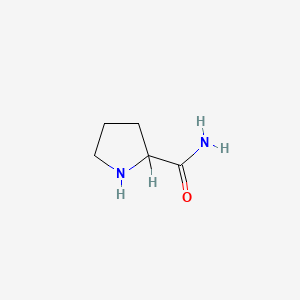
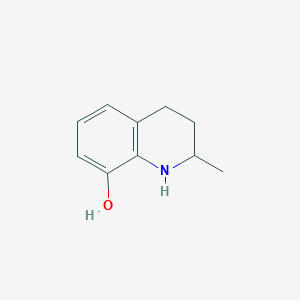
![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B7777124.png)
